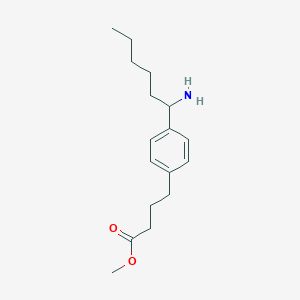![molecular formula C22H31N3 B14268283 N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline CAS No. 134098-63-8](/img/structure/B14268283.png)
N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a dimethylamino group and an octylphenyl group, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline derivatives, where aniline is treated with nitrous acid to form a diazonium salt. This diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and precise addition of reagents to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry due to its vibrant color properties and stability.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(E)-(2-methylphenyl)diazenyl]aniline
Uniqueness
N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline is unique due to the presence of the octylphenyl group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility, stability, and interaction with other molecules, making it particularly valuable in industrial and research applications.
Propiedades
Número CAS |
134098-63-8 |
|---|---|
Fórmula molecular |
C22H31N3 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(4-octylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C22H31N3/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)23-24-21-15-17-22(18-16-21)25(2)3/h11-18H,4-10H2,1-3H3 |
Clave InChI |
ROFMWWLCQWPXFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
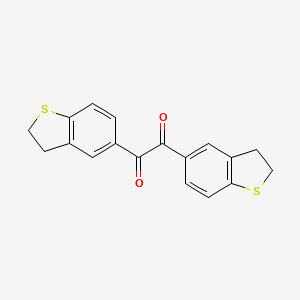
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
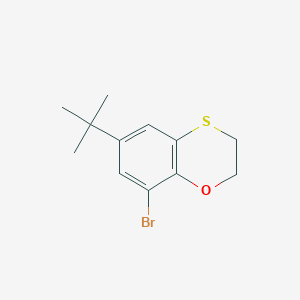
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
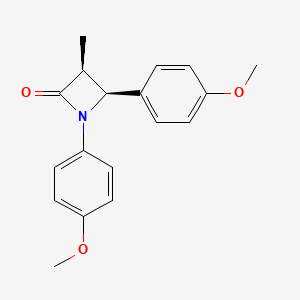
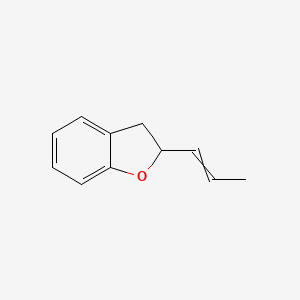
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
